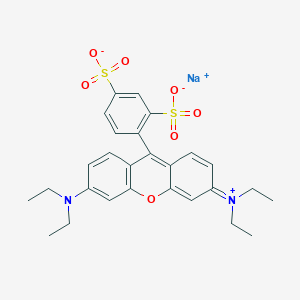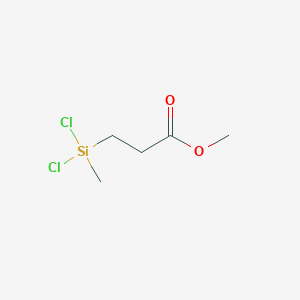
2-Amino-5-chloronicotinaldehyde
Vue d'ensemble
Description
2-Amino-5-chloronicotinaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. The compound is characterized by the presence of an amino group and a chloro substituent on a pyridine ring, which is a common structure in medicinal chemistry due to its ability to interact with biological targets.
Synthesis Analysis
A facile synthesis of 2-aminonicotinaldehyde has been reported, which is scalable and does not require chromatography. The process involves the bromination of 2-amino-3-picoline, followed by a reaction with ammonium hydroxide to produce an imine intermediate, which is then hydrolyzed to yield 2-aminonicotinaldehyde with a 56% conversion rate .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactivity of 2-aminonicotinaldehyde can be deduced from its functional groups. The aldehyde group is highly reactive and can undergo various chemical reactions, including nucleophilic addition and condensation reactions. The amino group also adds to the reactivity, allowing for the formation of Schiff bases and participation in reductive amination processes .
Physical and Chemical Properties Analysis
Case Studies
While no specific case studies are provided in the papers, the synthesis and application of related compounds are mentioned. For instance, the chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands from 2-chloroquinolines demonstrates the utility of chlorinated pyridines in asymmetric catalysis . Additionally, the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine showcases the transformation of similar compounds through electrochemical methods .
Applications De Recherche Scientifique
Peptide Modification and Labeling
2-Amino-5-chloronicotinaldehyde plays a role in the modification of peptides. A method for peptide tagging using the 2-amino alcohol structure, which exists in N-terminal Ser or Thr and hydroxylysine in proteins, has been developed. This method involves oxidation by periodate to generate an aldehyde in the peptide, allowing site-directed labeling with various groups such as biotin or fluorescent reporters (Geoghegan & Stroh, 1992).
Synthesis of Enantiopure Compounds
2-Amino-5-chloronicotinaldehyde is used in the synthesis of enantiomerically pure syn-2-amino alcohols. These compounds are prepared by addition reactions to chiral alpha-(dibenzylamino) aldehydes, leading to excellent diastereomeric excesses. This synthesis method is significant in the production of specific enantiopure compounds, which are crucial in drug development and other chemical applications (Andrés et al., 1996).
Synthesis of Pyrazolo[3,4-b]pyridines
In the field of organic chemistry, 2-Amino-5-chloronicotinaldehyde is used in the synthesis of pyrazolo[3,4-b]pyridines. This synthesis involves a series of reactions starting from 2-chloro-3-formylpyridine, a derivative of 2-chloronicotinaldehyde, and leads to the formation of various pyrazolo[3,4-b]pyridine compounds (Lynch et al., 1988).
Synthesis of Antiviral Compounds
2-Amino-5-chloronicotinaldehyde is a precursor in the synthesis of novel carbocyclic analogues of 7-deazaguanosine, which have shown antiviral activity. These compounds are synthesized using a process that involves chlorination and ozonization, demonstrating the compound's utility in developing antiviral agents (Legraverend et al., 1985).
Synthesis of Thiazol-4-ones with Biological Activity
The compound is utilized in synthesizing 2-amino-5-alkylidenethiazol-4-ones, displaying a range of biological activities like antiviral, antimicrobial, and anti-inflammatory effects. This synthesis uses ketones, amines, and rhodanine, showing the compound's versatility in creating biologically active molecules (Mukhopadhyay & Ray, 2011).
Electrocatalytic Synthesis
2-Amino-5-chloronicotinaldehyde is involved in the electrocatalytic synthesis of 6-aminonicotinic acid. This process explores the electrochemical reduction of related compounds in the presence of CO2, highlighting the compound's role in innovative electrochemical applications (Gennaro et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-5-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLNTKNOWITPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572685 | |
| Record name | 2-Amino-5-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloronicotinaldehyde | |
CAS RN |
54856-61-0 | |
| Record name | 2-Amino-5-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




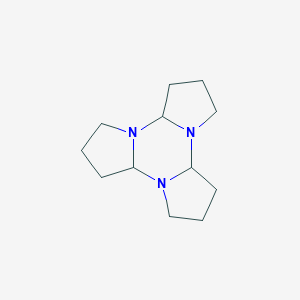

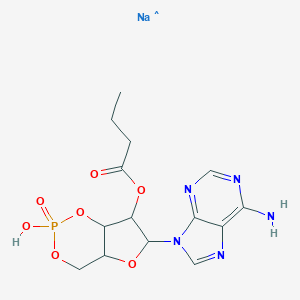



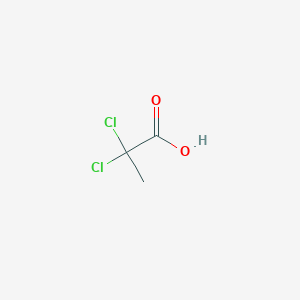
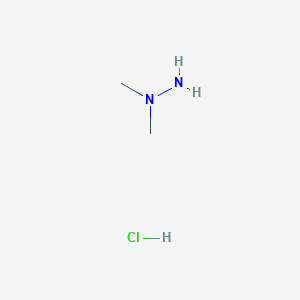
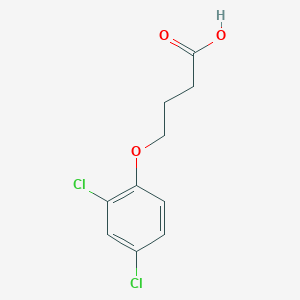
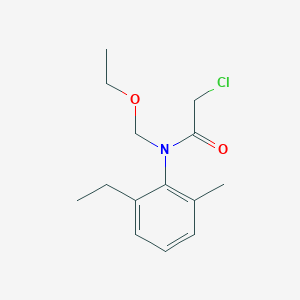
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)
